molecular formula C15H15N5O4 B12788503 Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl- CAS No. 32502-16-2

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-

Cat. No.: B12788503
CAS No.: 32502-16-2
M. Wt: 329.31 g/mol
InChI Key: MWQDYWIWJRWUBC-UHFFFAOYSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-: is a complex organic compound that belongs to the class of pyrimido-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as dimethoxyphenyl and methyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

Chemistry

In chemistry, pyrimido-triazine derivatives are studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules.

Biology

In biology, these compounds may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicine, pyrimido-triazine derivatives may be explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases.

Industry

In industry, these compounds may find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism will depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrimido-triazine derivatives with different substituents. Examples include:

  • Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-phenyl-1,6-dimethyl-
  • Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-methoxyphenyl)-1,6-dimethyl-

Uniqueness

The uniqueness of the compound lies in its specific substituents, such as the 3,4-dimethoxyphenyl and 1,6-dimethyl groups

Properties

CAS No.

32502-16-2

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C15H15N5O4/c1-19-14(21)11-13(17-15(19)22)20(2)18-12(16-11)8-5-6-9(23-3)10(7-8)24-4/h5-7H,1-4H3

InChI Key

MWQDYWIWJRWUBC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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